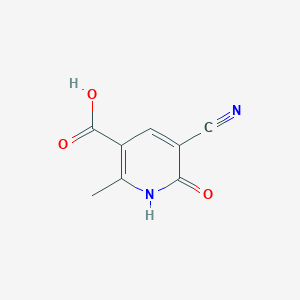

5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

説明

5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a chemical compound with the CAS Number: 101184-51-4 . It has a molecular weight of 178.15 .

Synthesis Analysis

The synthetic route towards this compound has been studied, and the mechanism of formation of two major impurities has been elucidated . This led directly to the development of a route with significant process improvements in terms of yield, purity, and operability .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6N2O3/c1-4-6 (8 (12)13)2-5 (3-9)7 (11)10-4/h2H,1H3, (H,10,11) (H,12,13) .Chemical Reactions Analysis

The structure-activity relationship analysis revealed that the methyl group at the 4-position of the pyrimidine ring could damage the potency . The XO inhibitory potency was maintained when the carbonyl group was changed to an imino group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 188.22 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 76 Ų .科学的研究の応用

Application in Hepatocellular Carcinoma Research

Specific Scientific Field

This application falls under the field of Oncology , specifically the study of Hepatocellular Carcinoma (HCC) .

Summary of the Application

The compound, also known as CPBMF65 , is a potent inhibitor of the human uridine phosphorylase-1 (hUP1) enzyme, which controls the cell concentration of uridine (Urd). Urd is a natural pyrimidine nucleoside involved in cellular processes, such as RNA synthesis .

Methods of Application

The study evaluated the effects of CPBMF65 on the proliferation of the human hepatocellular carcinoma cell line (HepG2). Cell proliferation, cytotoxicity, apoptosis, senescence, autophagy, intracellular Urd levels, cell cycle arrest, and drug resistance were analyzed .

Results or Outcomes

Results demonstrate that, after incubation with CPBMF65, HepG2 cell proliferation decreased, mainly through cell cycle arrest and senescence, increasing the levels of intracellular Urd and maintaining cell proliferation reduced during chronic treatment .

Application in Drug Design

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry , specifically in Drug Design .

Summary of the Application

Pyrid-2-one-3-carbonitrile derivatives, which include the compound “5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid”, are promising compounds for drug design .

Methods of Application

A series of new methyl 4-aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylates and 4-aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylic acids were synthesized by reacting methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide, respectively .

Results or Outcomes

The study did not provide specific results or outcomes, but it suggests that these compounds are promising for drug design .

Application in Synthesis of Highly Functionalized 6-oxo-1,6-dihydropyridines

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of highly functionalized 6-oxo-1,6-dihydropyridines.

Summary of the Application

A variety of 5-cyano-4-methylthio-6-oxo-1,6-dihydropyridine-3-carboxylates have been efficiently synthesized in a one-pot reaction from N-alkyl and N-aryl derivatives of 2-cyano-3,3-bis(methylthio)acrylamides and selected b-keto esters .

Methods of Application

The synthesis was achieved by reacting N-alkyl and N-aryl derivatives of 2-cyano-3,3-bis(methylthio)acrylamides with selected b-keto esters .

Results or Outcomes

The study did not provide specific results or outcomes, but it suggests that these compounds are promising for the synthesis of highly functionalized 6-oxo-1,6-dihydropyridines .

Application in Chemical Manufacturing

Specific Scientific Field

This application falls under the field of Industrial Chemistry , specifically in Chemical Manufacturing .

Summary of the Application

The compound “5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid” is used in the manufacturing of other chemicals .

Methods of Application

The specific methods of application in chemical manufacturing are not detailed in the source .

Results or Outcomes

The outcomes of its use in chemical manufacturing are not specified in the source .

将来の方向性

The mechanism of formation of two major impurities in the synthetic route towards this compound has been elucidated . This led directly to the development of a route with significant process improvements in terms of yield, purity, and operability . Further optimization on the moieties at the C-6 position of the pyrimidine scaffold may provide a great potential to develop new and more Epac2-specific inhibitors .

特性

IUPAC Name |

5-cyano-2-methyl-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-4-6(8(12)13)2-5(3-9)7(11)10-4/h2H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXXXEZREMODQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543218 | |

| Record name | 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

CAS RN |

101184-51-4 | |

| Record name | 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

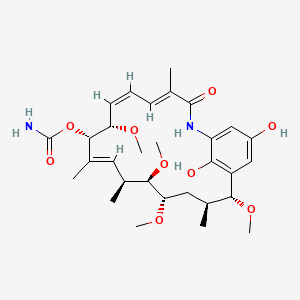

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

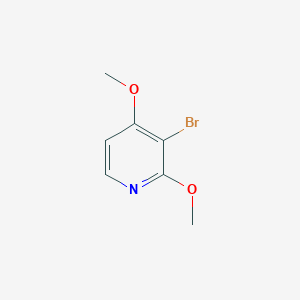

![4-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1282756.png)